(R)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid
Description
(7R)-6-(TERT-BUTOXYCARBONYL)-6-AZASPIRO[34]OCTANE-7-CARBOXYLIC ACID is a complex organic compound with a unique spirocyclic structure
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(7R)-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-7-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-13(5-4-6-13)7-9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-/m1/s1 |
InChI Key |
HZKVXWNBWVIDGE-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(CCC2)C[C@@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC2)CC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-6-(TERT-BUTOXYCARBONYL)-6-AZASPIRO[3.4]OCTANE-7-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the tert-butoxycarbonyl (Boc) protecting group. Common reagents used in the synthesis include strong bases, such as sodium hydride, and protecting group reagents like di-tert-butyl dicarbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(7R)-6-(TERT-BUTOXYCARBONYL)-6-AZASPIRO[3.4]OCTANE-7-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a strong base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(7R)-6-(TERT-BUTOXYCARBONYL)-6-AZASPIRO[3.4]OCTANE-7-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (7R)-6-(TERT-BUTOXYCARBONYL)-6-AZASPIRO[3.4]OCTANE-7-CARBOXYLIC ACID involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(7R)-6-(TERT-BUTOXYCARBONYL)-6-AZASPIRO[3.4]OCTANE-7-CARBOXYLIC ACID: is compared with other spirocyclic compounds, such as spiro[3.4]octane derivatives and azaspiro compounds.
Uniqueness
The uniqueness of (7R)-6-(TERT-BUTOXYCARBONYL)-6-AZASPIRO[3.4]OCTANE-7-CARBOXYLIC ACID lies in its specific spirocyclic structure and the presence of the Boc protecting group, which provides stability and allows for selective reactions.
This detailed article provides a comprehensive overview of (7R)-6-(TERT-BUTOXYCARBONYL)-6-AZASPIRO[34]OCTANE-7-CARBOXYLIC ACID, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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